3,5-Dimethylbenzolsulfonylchlorid

Übersicht

Beschreibung

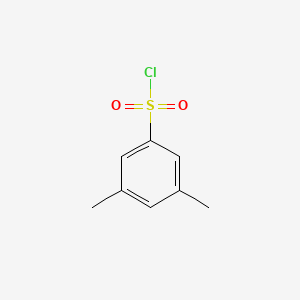

3,5-Dimethylbenzenesulfonyl chloride is a chemical compound that belongs to the class of organic sulfonates. It is characterized by a benzene ring substituted with two methyl groups and a sulfonyl chloride functional group. This compound is an important intermediate in organic synthesis, particularly in the preparation of sulfonamide-based pharmacophores, which are pivotal in drug discovery and development due to their wide range of biological activities.

Synthesis Analysis

The synthesis of derivatives related to 3,5-dimethylbenzenesulfonyl chloride can be achieved through various synthetic routes. For instance, a method for synthesizing 3-formylbenzenesulfonyl chloride derivatives has been developed, starting from corresponding benzaldehydes. The key step involves the conversion of aldehyde bisulfite adducts to the target compounds using a two-stage reaction in the presence of Na2SO4, which could potentially be adapted for the synthesis of 3,5-dimethylbenzenesulfonyl chloride .

Molecular Structure Analysis

The molecular structure of compounds closely related to 3,5-dimethylbenzenesulfonyl chloride has been investigated through X-ray single crystal diffraction. For example, two structural isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride have been characterized, revealing that the molecules are organized as molecular crystals with a framework cross-linked by hydrogen bonds of the C-H…O type . These findings provide insights into the potential molecular structure of 3,5-dimethylbenzenesulfonyl chloride, suggesting that it may also form similar hydrogen-bonded frameworks.

Chemical Reactions Analysis

The reactivity of 3,5-dimethylbenzenesulfonyl chloride can be inferred from studies on similar sulfonamide and sulfonyl chloride compounds. These compounds are typically reactive towards nucleophiles due to the presence of the sulfonyl chloride group, which can be substituted with various nucleophilic agents to form sulfonamides, sulfonate esters, and other derivatives. The kinetic investigations of substitution reactions in aqueous solutions of related compounds correlate well with their stereochemical characteristics, indicating that the steric hindrance around the sulfonyl chloride group can significantly influence the reactivity .

Physical and Chemical Properties Analysis

While specific data on 3,5-dimethylbenzenesulfonyl chloride is not provided, the physical and chemical properties of sulfonyl chloride derivatives generally include poor water solubility and the ability to participate in hydrogen bonding due to the polar nature of the sulfonyl group. The solubility can be a critical factor in the development of pharmaceutical agents, as seen in the case of a novel small molecule HIF-1 pathway inhibitor, which required formulation development due to its poor water solubility . The presence of methyl groups on the benzene ring can also influence the compound's lipophilicity and electronic properties, which are important considerations in drug design.

Wissenschaftliche Forschungsanwendungen

Synthese von Hexa-2,4-diin-1,6-diyl-Bis(3,5-dimethylbenzolsulfonat)

3,5-Dimethylbenzolsulfonylchlorid (dmbSO2Cl) kann zur Synthese von Hexa-2,4-diin-1,6-diyl-Bis(3,5-dimethylbenzolsulfonat) verwendet werden. Diese Verbindung könnte aufgrund ihrer einzigartigen Struktur und Eigenschaften in verschiedenen chemischen Reaktionen eingesetzt werden.

Synthese von C2-symmetrischen Liganden

This compound kann auch zur Synthese von C2-symmetrischen Liganden, N(SO2R)(CH2Z)2, wobei Z = CH2NH2 und R = dmb verwendet werden. Diese Liganden können in der asymmetrischen Katalyse eingesetzt werden, einem Schlüsselprozess bei der Herstellung von Pharmazeutika und Agrochemikalien.

Organische Bausteine

This compound ist ein organischer Baustein . Organische Bausteine werden bei der Synthese komplexer organischer Moleküle verwendet, darunter Pharmazeutika, Farbstoffe, Polymere und Naturstoffe.

Lösungsmittelanwendungen

Als Lösungsmittel kann this compound in einer Vielzahl von chemischen Reaktionen eingesetzt werden . Seine Eigenschaften können dazu beitragen, die Effizienz und Selektivität dieser Reaktionen zu erhöhen.

Forschung und Entwicklung

In Forschung und Entwicklung wird this compound zum Testen und Entwickeln neuer Synthesemethoden und -reaktionen verwendet .

Chemische Industrie

In der chemischen Industrie wird this compound bei der Synthese anderer Chemikalien verwendet . Seine Reaktivität und Stabilität machen es zu einem wertvollen Werkzeug in der chemischen Produktion.

Safety and Hazards

3,5-Dimethylbenzenesulfonyl chloride is considered hazardous. It causes severe skin burns and eye damage. Precautionary measures include not breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

3,5-dimethylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2S/c1-6-3-7(2)5-8(4-6)12(9,10)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSAGRAXLOLZVKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)S(=O)(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371224 | |

| Record name | 3,5-Dimethylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2905-27-3 | |

| Record name | 3,5-Dimethylbenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2905-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dimethylbenzenesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 3,5-dimethylbenzenesulfonyl chloride in the synthesis of the rhenium complexes described in the paper?

A1: 3,5-Dimethylbenzenesulfonyl chloride (dmbSO2Cl) is used as a reagent to introduce a sulfonamide group onto a protected diethylenetriamine derivative, N(H)dien(Boc)2 []. This reaction creates a new ligand, designated as N(SO2dmb)dien, which can then coordinate to a rhenium(I) center, forming the complex fac-[Re(CO)3(N(SO2dmb)dien)]PF6 [].

Q2: Why are the researchers interested in synthesizing rhenium complexes with these specific ligands?

A2: The researchers are investigating the nature of tertiary sulfonamide nitrogen-to-metal bonds, which are rarely observed []. The synthesized rhenium complexes, including the one with the N(SO2dmb)dien ligand, provide valuable insights into the properties and behavior of these unusual bonds []. Additionally, this research explores the potential of these rhenium complexes as radiopharmaceutical bioconjugates, particularly with the sulfonamide group offering a site for attaching targeting moieties [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Hydrazinyl-6-methoxybenzo[d]thiazole](/img/structure/B1301017.png)